

# In Vitro Showdown: A Comparative Analysis of Imipenem/Relebactam and Meropenem/Vaborbactam

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Relebactam |           |
| Cat. No.:            | B15564724  | Get Quote |

A deep dive into the in vitro performance of two leading carbapenem-β-lactamase inhibitor combinations against critical bacterial pathogens. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of Imipenem/Relebactam and Meropenem/Vaborbactam, supported by experimental data and detailed methodologies.

## **Executive Summary**

Imipenem/Relebactam and Meropenem/Vaborbactam are crucial additions to the antimicrobial arsenal, particularly for treating infections caused by carbapenem-resistant Gram-negative bacteria. Both combinations demonstrate potent in vitro activity by pairing a carbapenem antibiotic with a  $\beta$ -lactamase inhibitor. Relebactam protects imipenem from degradation by certain  $\beta$ -lactamases, while vaborbactam shields meropenem.[1]

This guide reveals that while both combinations are effective against many carbapenem-resistant Enterobacterales (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), their activity spectra diverge significantly against other key pathogens like Pseudomonas aeruginosa. In vitro studies consistently demonstrate that Imipenem/Relebactam retains potent activity against P. aeruginosa, a characteristic not shared by Meropenem/Vaborbactam.[2][3]

## **Comparative In Vitro Efficacy**



The in vitro activity of these antimicrobial agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The following tables summarize MIC data from various studies, offering a quantitative comparison of Imipenem/Relebactam and Meropenem/Vaborbactam against key bacterial species.

**Table 1: Activity against Carbapenem-Resistant** 

Klebsiella pneumoniae (CRKP)

| Drug Combination       | Susceptibility Rate (%) | MIC₅₀ (μg/mL) | MIC <sub>90</sub> (μg/mL) |
|------------------------|-------------------------|---------------|---------------------------|
| Imipenem/Relebactam    | 95.8%[2]                | _             |                           |
| Meropenem/Vaborbac tam | 93.8%[2]                | _             |                           |

Note: MIC<sub>50</sub> and MIC<sub>90</sub> represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A recent 2024 study highlights the high susceptibility rates of CRKP to both agents.[2] The majority of the tested CRKP isolates in this study harbored the blaKPC gene.[2]

Table 2: Activity against Pseudomonas aeruginosa

| Drug Combination       | Susceptibility Rate (%) | MIC <sub>50</sub> (μg/mL) | MIC <sub>90</sub> (μg/mL) |
|------------------------|-------------------------|---------------------------|---------------------------|
| Imipenem/Relebactam    | 91.7%[2]                |                           |                           |
| Meropenem/Vaborbac tam | 6.3%[2]                 |                           |                           |

The in vitro data clearly indicates a significant advantage for Imipenem/Relebactam in its activity against P. aeruginosa. The addition of relebactam has been shown to reduce the imipenem MIC by approximately eightfold against this pathogen.[1] Conversely, limited data suggests that vaborbactam does not enhance the activity of meropenem against P. aeruginosa.

[1]



### **Mechanism of Action**

The efficacy of these combination drugs hinges on the ability of the  $\beta$ -lactamase inhibitor to neutralize enzymes that would otherwise degrade the carbapenem antibiotic.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Imipenem-Relebactam and Meropenem-Vaborbactam: Two Novel Carbapenem-β-Lactamase Inhibitor Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Showdown: A Comparative Analysis of Imipenem/Relebactam and Meropenem/Vaborbactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564724#in-vitro-comparison-of-imipenem-relebactam-and-meropenem-vaborbactam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com